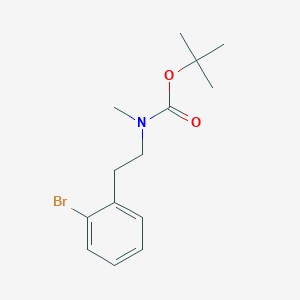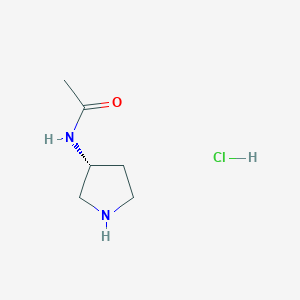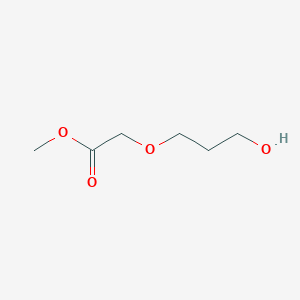
N-Boc-N-methyl-2-bromophenethylamine
Vue d'ensemble
Description
N-Boc-N-methyl-2-bromophenethylamine is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is a derivative of phenethylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a bromine atom at the 2-position. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
The synthesis of N-Boc-N-methyl-2-bromophenethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenethylamine and tert-butyl chloroformate.
Protection of the Amino Group: The amino group of 2-bromophenethylamine is protected by reacting it with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the Boc-protected intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
N-Boc-N-methyl-2-bromophenethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Boc-N-methyl-2-bromophenethylamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mécanisme D'action
The mechanism of action of N-Boc-N-methyl-2-bromophenethylamine involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
N-Boc-N-methyl-2-bromophenethylamine can be compared with other similar compounds, such as:
N-Boc-2-bromophenethylamine: Lacks the methyl group on the nitrogen atom.
N-Boc-N-methylphenethylamine: Lacks the bromine substitution on the phenyl ring.
N-Boc-phenethylamine: Lacks both the methyl group on the nitrogen atom and the bromine substitution on the phenyl ring
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-bromophenyl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJMLQAJILELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-chlorobenzyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B8178679.png)

![(R)-a-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B8178691.png)




![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178729.png)


![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid](/img/structure/B8178749.png)


![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-](/img/structure/B8178772.png)
